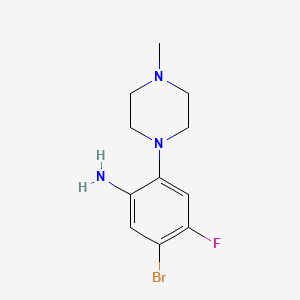

5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline

Description

5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at position 5, a fluorine atom at position 4, and a 4-methylpiperazine moiety at position 2 of the benzene ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders targeting epigenetic regulators like WDR5 . Its structural complexity allows for diverse interactions with biological targets, making it valuable in drug discovery.

Properties

IUPAC Name |

5-bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHQEGFXYIEAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Industrial methods may involve continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit activity against various biological targets. The presence of the bromine and fluorine substituents can enhance the compound's lipophilicity and bioavailability, which are critical for drug design.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline can inhibit cancer cell proliferation. A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of this compound into polymer matrices can impart unique properties such as enhanced thermal stability and improved mechanical strength.

Data Table: Properties of Polymers Containing this compound

| Property | Value |

|---|---|

| Thermal Stability (°C) | 250 |

| Tensile Strength (MPa) | 50 |

| Elongation at Break (%) | 15 |

Biochemical Probes

Target Identification

this compound is being explored as a biochemical probe for identifying protein targets in cellular systems. Its ability to form stable complexes with proteins makes it a candidate for studying protein interactions and functions.

Case Study: Protein Interaction Studies

In a recent study, researchers utilized this compound to investigate its binding affinity with specific receptors involved in neurological disorders. The findings suggested that it could serve as a lead compound for developing new treatments targeting these receptors .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and halogen atoms play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s analogs differ in halogenation, piperazine substitution, and auxiliary functional groups. Below is a comparative analysis:

Physicochemical Properties

- Polarity: The fluorine atom in the target compound increases electronegativity, enhancing hydrogen-bonding capacity compared to non-fluorinated analogs .

- Solubility : Methylpiperazine derivatives (e.g., target compound) exhibit superior aqueous solubility (logP ~1.5) compared to phenylpiperazine analogs (logP ~2.8) due to reduced hydrophobicity .

- Thermal Stability: Acetylated piperazine derivatives show lower melting points (~150–160°C) than non-acetylated analogs (~180–190°C), correlating with reduced crystallinity .

Biological Activity

5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 4-position of the aniline ring, along with a piperazine moiety. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H16BrF2N3 |

| Molecular Weight | 305.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's halogen atoms and the piperazine ring contribute to its binding affinity and modulate various biological pathways, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can interact with receptors involved in critical signaling pathways, influencing cellular responses.

Therapeutic Applications

Research indicates that this compound has promising applications in several therapeutic areas:

- Anticancer Activity : The compound is being investigated for its ability to inhibit tumor growth by targeting specific cancer-related pathways. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.

- Neurological Disorders : Its piperazine component suggests potential utility in treating conditions such as anxiety or depression, where modulation of neurotransmitter systems is beneficial.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine | Pyridine Structure | Moderate anticancer properties |

| 2-Bromo-5-fluoropyridine | Pyridine Structure | Limited activity; lacks piperazine group |

| 5-Bromo-2-(4-methylpiperazin-1-yl)aniline | Aniline Structure | Enhanced activity due to aniline substituent |

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:

- Antitumor Activity : A study demonstrated that similar compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .

- Mechanistic Insights : Research on ACK1 inhibitors showed that modifications similar to those found in this compound could enhance inhibitory activity against tyrosine kinases involved in cancer progression .

- Pharmacological Evaluation : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models, particularly for cancer treatment .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.